molecular formula C13H21N3O B2985191 N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine CAS No. 2197830-11-6

N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine

Cat. No. B2985191
CAS RN: 2197830-11-6
M. Wt: 235.331
InChI Key: KTZYWCIDGCUGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine” is a chemical compound. It is related to a class of compounds known as pyrimidinamine derivatives . These derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

N,N-dimethyl enaminones serve as valuable building blocks for synthesizing a diverse range of heterocyclic compounds. Researchers have explored their utility in constructing acyclic, carbocyclic, and fused heterocyclic derivatives . These compounds participate in cyclization reactions, leading to five- and six-membered rings. Their reactivity allows access to novel structures with potential applications in drug discovery and materials science.

Hydrogel Applications

N,N-dimethylacrylamide-based hydrogels benefit from the unique structure of N,N-dimethyl enaminones. These hydrogels find use in various applications, including drug delivery, tissue engineering, and wound healing. The tunable properties of these hydrogels allow for controlled drug release and efficient wound management .

Serotonin Transporter (SERT) Selectivity

Researchers have synthesized N,N-dimethylated and N-monomethylated analogues of N,N-dimethyl-2-(2′-amino-4′-iodophenylthio)benzylamine. These compounds were evaluated in vitro for their selectivity toward the serotonin transporter (SERT). Understanding their interaction with SERT receptors provides insights into potential antidepressant or anxiolytic effects .

properties

IUPAC Name

N,N-dimethyl-2-(2-methylpyrimidin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-14-9-8-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYWCIDGCUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine

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